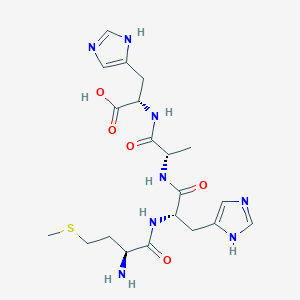

L-Methionyl-L-histidyl-L-alanyl-L-histidine

Description

Properties

CAS No. |

928137-35-3 |

|---|---|

Molecular Formula |

C20H30N8O5S |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C20H30N8O5S/c1-11(17(29)28-16(20(32)33)6-13-8-23-10-25-13)26-19(31)15(5-12-7-22-9-24-12)27-18(30)14(21)3-4-34-2/h7-11,14-16H,3-6,21H2,1-2H3,(H,22,24)(H,23,25)(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t11-,14-,15-,16-/m0/s1 |

InChI Key |

PWLCXXIGCYNXLO-DDWPSWQVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Imidazole Alkylation: The imidazole groups are introduced through alkylation reactions using appropriate alkylating agents.

Amidation: The amino group is introduced via amidation reactions, often using amine precursors and coupling reagents.

Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or amino groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Nutritional Supplementation

Role in Health:

L-Histidine, one of the components, is an essential amino acid crucial for various physiological functions. It plays a significant role in protein synthesis, enzyme function, and the production of histamine, which is vital for immune responses. Studies have shown that histidine supplementation can enhance recovery from exercise and improve muscle performance by acting as a proton buffer during high-intensity activities .

Case Studies:

- A study demonstrated that supplementation with L-histidine improved endurance and reduced fatigue in athletes, suggesting its potential as a performance-enhancing supplement .

- Another investigation highlighted the effectiveness of L-histidine in treating conditions such as rheumatoid arthritis and anemia in patients with chronic renal failure, showcasing its therapeutic potential in clinical settings .

Neuroprotective Effects

Mechanism of Action:

Research indicates that L-histidine possesses neuroprotective properties. It acts as an antioxidant and has been shown to mitigate oxidative stress in neuronal cells. This is particularly relevant in aging-related neurodegenerative diseases .

Case Studies:

- In vitro studies on neuronal cell lines treated with D-galactose revealed that L-histidine significantly enhanced cell proliferation and neurogenesis while reducing markers associated with neuroinflammation and apoptosis .

- Animal models have demonstrated that L-histidine can attenuate neurotoxicity induced by ammonia, suggesting its potential application in treating hepatic encephalopathy .

Metabolic Regulation

Impact on Metabolism:

L-Methionine, another constituent of the peptide, is known for its role in methylation processes and as a precursor to important biomolecules like S-adenosylmethionine (SAMe). This highlights the compound's potential for influencing metabolic pathways related to methylation and detoxification processes .

Case Studies:

- Studies have shown that methionine supplementation can influence lipid metabolism and improve insulin sensitivity in animal models, indicating its role in metabolic health .

- Furthermore, research on livestock nutrition has indicated that methionine supplementation can enhance growth rates and feed efficiency in monogastric animals like pigs and poultry .

Antioxidant Properties

Chemical Properties:

The presence of histidine contributes to the compound's ability to chelate metal ions and scavenge free radicals, which are critical for preventing oxidative damage in biological systems. This property makes it a candidate for use in formulations aimed at reducing oxidative stress .

Case Studies:

- Research has shown that dipeptides containing histidine exhibit strong antioxidant activity, which could be harnessed in food preservation or therapeutic applications to combat oxidative stress-related diseases .

- In vivo studies have indicated that dietary histidine can enhance the antioxidant capacity of tissues, providing protective effects against age-related declines in function .

Pharmaceutical Applications

Drug Development:

Given its biochemical properties, L-Methionyl-L-histidyl-L-alanyl-L-histidine may serve as a lead compound for developing new therapeutic agents targeting metabolic disorders or neurodegenerative diseases.

Case Studies:

- Investigations into peptide-based drugs have revealed promising results where modified forms of histidine-containing peptides showed improved efficacy against specific disease models such as Alzheimer’s disease .

- The potential for this compound to act as a stabilizing agent or excipient in drug formulations is currently being explored due to its biocompatibility and functional properties .

Mechanism of Action

The mechanism of action of (5S,8S,11S,14S)-8,14-Bis((1H-imidazol-4-yl)methyl)-5-amino-11-methyl-6,9,12-trioxo-2-thia-7,10,13-triazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby altering metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Methionyl-L-histidyl-L-alanyl-L-histidine with structurally related peptides from the evidence, focusing on sequence, molecular weight, and functional features.

Table 1: Structural and Molecular Comparison of Similar Peptides

Key Comparative Insights

Sequence Length and Complexity :

- The target tetrapeptide is significantly shorter (4 residues) compared to most analogs, which range from 6 to over 13 residues. Longer peptides, such as the 9-residue compound (CAS 872606-66-1), exhibit structural complexity with repetitive motifs (e.g., Ser-Ser-Ser) and aromatic residues (Tyr) , whereas the compact Met-His-Ala-His sequence may prioritize metal-binding or catalytic roles.

Functional Group Diversity :

- The target contains two histidine residues, a feature shared with CAS 877841-74-2 (His-Met-Ser-Leu-His-His-Ser), which includes a His-His dipeptide motif critical for zinc coordination in enzymes like carbonic anhydrase . In contrast, CAS 849691-62-9 incorporates a charged lysine and acetylated threonine, suggesting roles in post-translational modifications or protein interactions .

Molecular Weight and Physicochemical Properties: The target’s calculated molecular weight (~608.7 g/mol) is substantially lower than that of longer peptides (e.g., 1449.66 g/mol for CAS Not Provided in ), implying differences in solubility, membrane permeability, and metabolic stability.

Synthetic Accessibility :

- While direct synthesis data for the target are unavailable, and describe multi-step routes for L-histidine production using thiocyanate and glycine amide precursors, highlighting challenges in stereochemical control and functional group manipulation. Similar strategies (e.g., O’Donnell conditions for coupling) may apply to synthesizing the target and its analogs .

Biological Activity

L-Methionyl-L-histidyl-L-alanyl-L-histidine is a synthetic peptide that combines amino acids methionine, histidine, alanine, and another histidine. This compound exhibits various biological activities that are significant in health and disease contexts. This article reviews the biological activity of this peptide, focusing on its metabolic pathways, antioxidant properties, and potential therapeutic applications.

1. Metabolic Pathways

The metabolism of this compound involves several key processes associated with its constituent amino acids:

- Histidine Metabolism : Histidine is an essential amino acid that plays a crucial role in various physiological functions, including proton buffering and metal ion chelation. It can be converted into several metabolites, including carnosine, which has been extensively studied for its protective effects against oxidative stress .

- Methionine Role : Methionine contributes to the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in biological methylation reactions. This process is vital for the regulation of gene expression and protein function .

- Alanine's Function : Alanine serves as a key player in gluconeogenesis and amino acid metabolism, influencing energy production and nitrogen balance in the body .

2. Antioxidant Properties

This compound exhibits significant antioxidant properties due to the presence of histidine residues that can scavenge reactive oxygen species (ROS).

- Carnosine and Its Derivatives : The dipeptide carnosine (β-alanil-L-histidine), related to this compound, has been shown to effectively quench ROS and protect against oxidative damage in various biological systems. Carnosine's ability to form adducts with reactive carbonyl species enhances its protective effects against oxidative stress .

- Research Findings : Studies indicate that carnosine can mitigate oxidative stress-related diseases by reducing markers of oxidative damage and inflammation. For instance, experiments in animal models have demonstrated that carnosine supplementation can lead to improved outcomes in conditions such as metabolic syndrome .

3. Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neuroprotection : Given the neuroprotective effects observed with histidine-containing peptides like carnosine, this compound may also exhibit similar benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

- Cardiovascular Health : The peptide’s components are known to influence cardiovascular health positively. Histidine's role in histamine synthesis could be relevant for vascular function and blood pressure regulation .

4. Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

5. Conclusion

This compound represents a promising compound with notable biological activities linked to its constituent amino acids. Its antioxidant properties and potential therapeutic applications warrant further investigation. Future research should focus on elucidating its precise mechanisms of action, optimal dosing strategies, and clinical efficacy in various health conditions.

Q & A

Q. What methodologies are recommended for synthesizing L-Methionyl-L-histidyl-L-alanyl-L-histidine, and how can purity be ensured?

The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling reactions : Activate amino acids (e.g., HBTU/HOBt) for sequential addition to the resin-bound chain .

- Deprotection : Use piperidine to remove Fmoc groups after each coupling step.

- Cleavage and purification : Treat the resin with trifluoroacetic acid (TFA) to release the peptide, followed by reversed-phase HPLC purification. Mass spectrometry (MS) and HPLC (≥95% purity threshold) are critical for verifying sequence integrity and purity .

- Challenge : Methionine residues are prone to oxidation; use inert atmospheres (N₂) and reducing agents (e.g., DTT) during synthesis and storage .

Q. How can researchers confirm the structural integrity of this tetrapeptide post-synthesis?

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) against theoretical values.

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve backbone conformation and side-chain interactions, particularly for histidine imidazole protons (δ 7-8 ppm) .

- Circular Dichroism (CD) : Assess secondary structure in solution, though this peptide is likely unstructured due to its short length.

Q. What are the optimal storage conditions to prevent degradation of this peptide?

- Lyophilization : Store at -20°C in airtight, light-protected vials.

- Buffered solutions : Use neutral pH (6-8) and avoid repeated freeze-thaw cycles. Methionine oxidation can be mitigated by adding antioxidants (e.g., 0.1% ascorbic acid) .

Advanced Research Questions

Q. How can the metal-binding properties of this compound be experimentally characterized?

Histidine residues coordinate divalent metals (e.g., Zn²⁺, Cu²⁺). Methods include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., d-d transitions for Cu²⁺ complexes at ~600 nm).

- Electron Paramagnetic Resonance (EPR) : Resolve geometric changes in paramagnetic metal complexes .

- Challenge : Competing interactions from methionine sulfur atoms may alter binding modes; use competition assays with EDTA .

Q. How can researchers design experiments to study this peptide’s interaction with enzymatic targets?

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure real-time binding kinetics with enzymes (e.g., proteases or kinases).

- Fluorescence polarization : Label the peptide with a fluorophore (e.g., FITC) to monitor conformational changes upon enzyme binding.

- Inhibition assays : Test dose-dependent effects on enzyme activity (e.g., IC₅₀ determination using colorimetric substrates) .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- High-resolution LC-MS : Track degradation products (e.g., methionine sulfoxide or histidine deamidation) across pH gradients.

- Kinetic studies : Use Arrhenius plots to model degradation rates at different temperatures and pH levels.

- Buffering systems : Compare peptide stability in phosphate vs. Tris buffers, which may chelate metals and alter degradation pathways .

Q. How can computational modeling complement experimental studies of this peptide’s conformational dynamics?

- Molecular Dynamics (MD) simulations : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) to predict dominant conformers.

- Docking studies : Model interactions with metal ions or enzymes (e.g., AutoDock Vina) to identify potential binding sites.

- QM/MM calculations : Investigate redox reactivity of methionine or protonation states of histidine residues .

Methodological Notes

- Avoid commercial sources : Reliable synthesis and characterization protocols are prioritized over vendor-specific data.

- Critical validation : Cross-reference MS/NMR data with databases like PubChem (CID 6274) or ChEMBL (CHEMBL17962) .

- Contradiction management : Replicate experiments under standardized conditions (e.g., temperature, buffer composition) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.